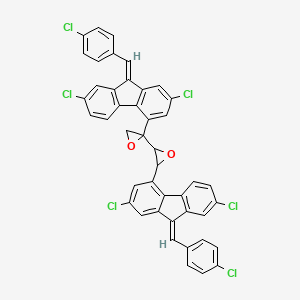

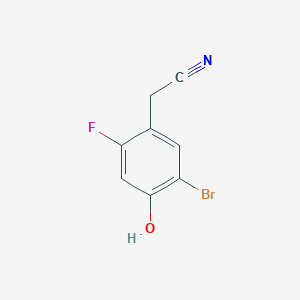

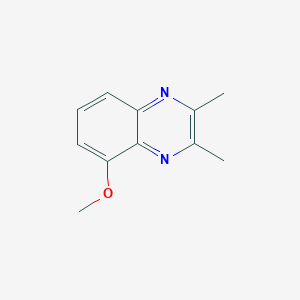

![molecular formula C20H21F2N9O9P2S2 B13432884 9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13432884.png)

9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is composed of Rp/Sp-isomers of the bisphosphorothioate derivative of cyclic adenosineinosine monophosphate, an analog of the bacterial cyclic dinucleotide 3’3’-cyclic guanosine monophosphate-adenosine monophosphate . The binding of CL656 to STING triggers the expression of interferon-β and nuclear factor-κB dependent inflammatory cytokines .

Méthodes De Préparation

CL656 is synthesized through a series of chemical reactions involving the modification of cyclic adenosineinosine monophosphate. The synthetic route includes the incorporation of bisphosphorothioate diester linkages and the addition of fluorine atoms at the 2’ position of each nucleoside for improved stability . The industrial production of CL656 involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The compound is typically prepared in a lyophilized form and can be reconstituted in suitable solvents for use in various applications .

Analyse Des Réactions Chimiques

CL656 undergoes several types of chemical reactions, including:

Oxidation: CL656 can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: The compound can be reduced to yield different reduced forms.

Substitution: CL656 can participate in substitution reactions where specific functional groups are replaced with others.

Hydrolysis: The compound can undergo hydrolysis, leading to the cleavage of its phosphorothioate diester linkages.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

CL656 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying cyclic dinucleotide chemistry and the development of new synthetic methodologies.

Biology: Employed in research on cellular signaling pathways, particularly those involving STING and the innate immune response.

Mécanisme D'action

CL656 exerts its effects by binding to the STING receptor, which is located in the endoplasmic reticulum. Upon binding, CL656 activates STING, leading to the production of interferon-β and nuclear factor-κB dependent inflammatory cytokines . This activation triggers a cascade of signaling events that result in the induction of an innate immune response. The molecular targets and pathways involved include the cyclic guanosine monophosphate-adenosine monophosphate synthase-STING pathway and the downstream activation of transcription factors such as interferon regulatory factor 3 and nuclear factor-κB .

Comparaison Avec Des Composés Similaires

CL656 is unique among STING agonists due to its bisphosphorothioate diester linkages and fluorinated nucleosides, which confer improved stability and potency . Similar compounds include:

2’3’-cyclic guanosine monophosphate-adenosine monophosphate: A naturally occurring cyclic dinucleotide that also activates STING but with lower potency compared to CL656.

Cyclic diadenylate monophosphate: Another bacterial cyclic dinucleotide with STING agonist activity.

Cyclic diguanylate monophosphate: A bacterial cyclic dinucleotide that activates STING and is used in vaccine adjuvant research.

DMXAA: A synthetic analog of xanthenone with STING agonist activity, primarily used in murine models.

CL656 stands out due to its enhanced stability and efficacy in activating the STING pathway, making it a valuable tool in both research and therapeutic applications .

Propriétés

Formule moléculaire |

C20H21F2N9O9P2S2 |

|---|---|

Poids moléculaire |

695.5 g/mol |

Nom IUPAC |

9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |

InChI |

InChI=1S/C20H21F2N9O9P2S2/c21-9-13-7(37-19(9)30-5-28-11-15(23)24-3-25-16(11)30)1-35-42(34,44)40-14-8(2-36-41(33,43)39-13)38-20(10(14)22)31-6-29-12-17(31)26-4-27-18(12)32/h3-10,13-14,19-20H,1-2H2,(H,33,43)(H,34,44)(H2,23,24,25)(H,26,27,32)/t7-,8-,9-,10-,13-,14-,19-,20-,41?,42?/m1/s1 |

Clé InChI |

WBEHEZDHRLNQIK-IRYAPSAPSA-N |

SMILES isomérique |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CNC4=O)F)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)O)O |

SMILES canonique |

C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)F)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

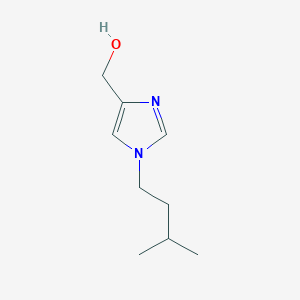

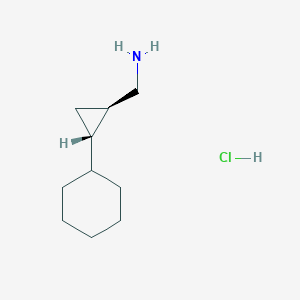

![(1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one](/img/structure/B13432806.png)

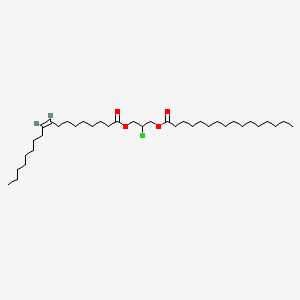

![(2S)-2-amino-3-[4-[3-[5-[4-[2-[6-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-3-hydroxy-2,4-diiodophenyl]ethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13432828.png)

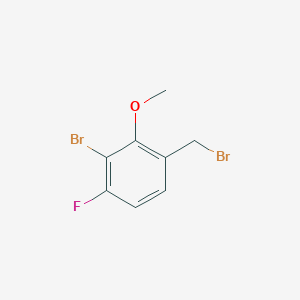

![(Z)-2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-N'-hydroxyacetimidamide](/img/structure/B13432840.png)

![N-[(1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide](/img/structure/B13432860.png)